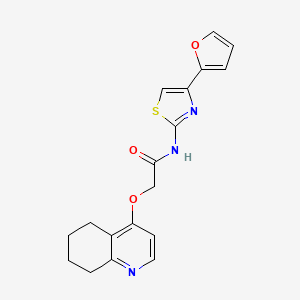

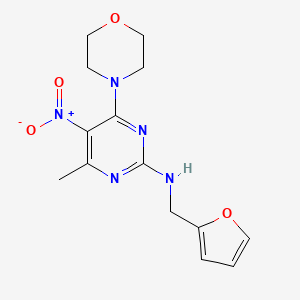

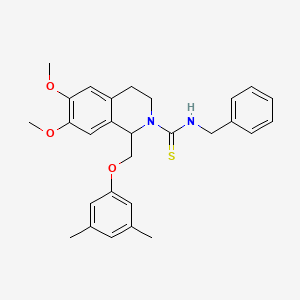

2-(4-benzylpiperidin-1-yl)-N-(4-nitrophenyl)-2-oxoacetamide

Descripción general

Descripción

2-(4-benzylpiperidin-1-yl)-N-(4-nitrophenyl)-2-oxoacetamide is a chemical compound that has been the subject of scientific research due to its potential applications in the field of medicine. This compound is also known as BZP-NP and has been found to exhibit interesting properties that make it a promising candidate for use in various medical applications.

Aplicaciones Científicas De Investigación

Receptor Binding Studies

The compound has been extensively studied for its binding properties to σ1 and σ2 receptors. Studies have indicated that compounds similar to 2-(4-benzylpiperidin-1-yl)-N-(4-nitrophenyl)-2-oxoacetamide, particularly N-(1-benzylpiperidin-4-yl)arylacetamides, display a higher affinity for σ1 receptors compared to σ2 receptors. Alterations in the structure, like replacing the phenyl ring or adding substituents, showed varying effects on the affinity to these receptors. Such compounds are considered for their potential as radiotracers in positron emission tomography (PET) or single photon emission computerized tomography (SPECT) imaging due to their high selectivity and affinity for σ1 receptors (Huang et al., 2001) (Huang et al., 1998).

Molecular Modeling and Synthesis

The compound and its analogues have been a subject of molecular modeling and synthesis studies, aiming at understanding their structure-activity relationships and improving their pharmacological profiles. These studies involve the synthesis of various analogues and assessment of their biological activities, which can provide insight into their potential therapeutic applications. The modifications in the molecular structure and their effects on biological activity are critical for developing more potent and selective agents (Sridhar et al., 2017).

Oxidative Reactions and Synthesis

Compounds structurally related to 2-(4-benzylpiperidin-1-yl)-N-(4-nitrophenyl)-2-oxoacetamide have been used in oxidative reactions. For instance, 4-acetamido-2,2,6,6-tetramethylpiperidine-1-oxoammonium tetrafluoroborate and its analogues have shown utility in a range of oxidation reactions, from oxidizing alcohols to carbonyl derivatives to cleaving benzyl ethers. These compounds are valuable due to their metal-free, non-toxic, and environmentally friendly nature, marking their significance in green chemistry (Mercadante et al., 2013).

PET Imaging Ligands

Certain benzylpiperidin-yl derivatives, closely related to 2-(4-benzylpiperidin-1-yl)-N-(4-nitrophenyl)-2-oxoacetamide, have been synthesized and evaluated as potential ligands for PET imaging of σ receptors. These compounds, due to their high affinity and selectivity for σ receptors, offer promising avenues in neuroimaging, particularly in studying and diagnosing neurological disorders (Shiue et al., 1997).

Propiedades

IUPAC Name |

2-(4-benzylpiperidin-1-yl)-N-(4-nitrophenyl)-2-oxoacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O4/c24-19(21-17-6-8-18(9-7-17)23(26)27)20(25)22-12-10-16(11-13-22)14-15-4-2-1-3-5-15/h1-9,16H,10-14H2,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMLOQRGLXSTNLY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CC2=CC=CC=C2)C(=O)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(Benzo[d][1,3]dioxol-5-yl)-1-((5-fluoro-2-methoxyphenyl)sulfonyl)pyrrolidine](/img/structure/B2420722.png)

![1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(2-methoxyphenyl)urea](/img/structure/B2420726.png)

![2-bromo-N-[3-(3-methoxyphenyl)-1,2,4-thiadiazol-5-yl]pyridine-3-carboxamide](/img/structure/B2420728.png)

![4-bromo-N-[[5-[(3,4-dichlorophenyl)methylsulfanyl]-4-methyl-1,2,4-triazol-3-yl]methyl]benzenesulfonamide](/img/structure/B2420729.png)

![6-Hydroxy-1-methyl-5-(thiophene-2-carbonyl)-6-(trifluoromethyl)-4-[4-(trifluoromethyl)phenyl]-1,3-diazinan-2-one](/img/structure/B2420732.png)

![7-(4-fluorophenyl)-1,3-dimethyl-5-((2-methylbenzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2420737.png)